12-Hydroxylauric-d20 Acid
Description
12-Hydroxylauric-d20 Acid (CAS 505-95-3) is a deuterated derivative of 12-hydroxylauric acid, where 20 hydrogen atoms are replaced with deuterium. This compound is widely utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying hydroxylauric acid metabolites in enzymatic studies, particularly in Pseudomonas aeruginosa CYP168A1-mediated lauric acid metabolism . Key properties include:
- Molecular formula: C₁₂H₄D₂₀O₃ (deuterated form)
- Molecular weight: ~236.4 g/mol (vs. 216.32 g/mol for non-deuterated form)
- Isotopic purity: >95%, with 74.79% as the d20 isotopologue
- Physical state: White to off-white solid, melting point 77–80°C
- Applications: Serves as a critical internal standard in metabolic assays due to its isotopic distinction, enabling precise quantification without signal overlap .
Properties
Molecular Formula |
C₁₂H₄D₂₀O₃ |
|---|---|
Molecular Weight |
236.44 |
Synonyms |
12-Hydroxydodecanoic-d20 Acid; NSC 159293-d20; NSC 664211-d20; ω-Hydroxydodecanoic-d20 Acid; ω-Hydroxylauric-d20 Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
- CYP168A1 Metabolism : 12-Hydroxylauric-d20 Acid is added to reaction mixtures (60 ng/ml) to monitor lauric acid conversion. Its deuterated structure ensures accurate detection even at low metabolite concentrations .
- Analytical Specificity: In LC-MS, the d20 isotopologue’s mass transition (m/z 235.2→235.2) avoids overlap with lauric acid (m/z 199.1) and non-deuterated hydroxylauric acid (m/z 215.1) .
- Enzymatic Selectivity : CYP168A1 produces 12-hydroxylauric acid over 11-hydroxylauric acid, highlighting positional hydroxylation preferences .
Q & A
Q. How can researchers ensure compliance with analytical protocols when replicating studies using this compound?
- Methodological Answer :
- Protocol Harmonization : Adopt standardized TLC conditions (e.g., SiO₂, dichloromethane:methanol = 9:1) and MS calibration practices from published certificates of analysis (COA) .
- Data Transparency : Share raw isotopic distribution profiles and chromatograms in supplementary materials to facilitate cross-lab comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
